molecular formula C15H28N2O3 B2744025 Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2147868-82-2

Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2744025
CAS No.: 2147868-82-2
M. Wt: 284.4
InChI Key: NMCUZMVJNDLTBL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core modified with an aminomethyl substituent at the 2-position and a tert-butyl carbamate protective group at the 9-position. The spirocyclic framework confers structural rigidity, which can enhance binding selectivity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCUZMVJNDLTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CN)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, also known by its CAS number 2147868-82-2, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O3C_{14}H_{26}N_{2}O_{3} with a molecular weight of approximately 286.39 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for enhancing biological activity.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented in the literature; however, related compounds have shown potential as dual m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting a role in pain management and neuroprotection .

Pharmacological Studies

  • Opioid Receptor Interaction : Compounds similar to Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane have been studied for their interactions with opioid receptors. For instance, a series of 1-oxa-spiro compounds demonstrated significant agonistic activity at m-opioid receptors, which are crucial for pain relief .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially modulating pathways involved in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that related spirocyclic compounds exhibit antimicrobial properties, although specific data on Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane is limited .

Study on Pain Management

A study investigated the analgesic properties of various spirocyclic compounds, including derivatives similar to Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane. The results indicated that these compounds could effectively reduce pain responses in animal models through their action on opioid receptors .

Neuroprotection Research

In another study focusing on neurodegenerative diseases, spirocyclic compounds were tested for their ability to protect neuronal cells from oxidative stress. Results showed that these compounds could enhance cell viability and reduce apoptotic markers, indicating potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Opioid Receptor AgonismSignificant interaction with m-opioid receptors
NeuroprotectionEnhanced cell viability under oxidative stress
Antimicrobial ActivityPotential antimicrobial effects observed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar compounds in the spirocyclic series have demonstrated significant inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibition of this enzyme can lead to reduced tumor growth and metastasis. The structure of tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate suggests it may exhibit similar properties, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth and biofilm formation. For example, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating that this compound could be explored for its antibacterial properties .

Case Study 1: Anticancer Activity Assessment

In a study assessing various spirocyclic compounds for anticancer activity, researchers synthesized several derivatives and evaluated their effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of spirocyclic compounds against common pathogens. This compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, particularly against Staphylococcus aureus, indicating potential as a new antimicrobial agent .

Chemical Reactions Analysis

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Outcomes
HydrolysisHCl (aq), reflux or NaOH (aq), room temp.Cleavage of tert-butyl ester to carboxylic acid .
Amide FormationAcyl chloride (e.g., benzoyl chloride), DMFConversion to amide derivatives for enhanced stability or targeting .
AlkylationAlkyl bromide, base (e.g., K₂CO₃), DMFAlkylated amines for bioisostere development .
OxidationKMnO₄, acidic conditionsPotential oxidation of spirocyclic core (inferred from related compounds).

Product Analysis

3.1 Hydrolysis Products

  • Carboxylic acid : Generated via tert-butyl ester cleavage, useful for further derivatization .

  • Deprotection intermediates : May include transient activation species during reaction optimization.

3.2 Amide Derivatives

  • Benzamides : Formed with benzoyl chloride, enhancing lipophilicity for membrane-permeable applications .

  • Functionalized amides : Potential anticancer or antibacterial activity via structure-activity relationship (SAR) studies .

3.3 Alkylated Amines

  • Ethyl/propyl derivatives : Alkyl chains introduced via nucleophilic substitution, altering pharmacokinetics .

Mechanistic Insights

The spirocyclic structure imposes steric constraints, likely influencing reaction regioselectivity. For example:

  • The aminomethyl group ’s proximity to the heterocycle may stabilize transition states in alkylation reactions.

  • Deprotection kinetics are governed by the tert-butyl ester’s stability, which resists hydrolysis under mild conditions but cleaves under acidic/basic catalysis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-oxa-9-azaspiro[5.5]undecane 2-(aminomethyl), 9-(tert-butyl carboxylate) C15H28N2O3 ~284.4 Aminomethyl enhances polarity and hydrogen bonding; tert-butyl group aids solubility
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 3-azaspiro[5.5]undecane 9-oxo, 3-(tert-butyl carboxylate) C14H23NO3 265.3 Ketone group introduces electrophilicity; lower molecular weight
tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1160246-99-0) 2-oxa-9-azaspiro[5.5]undecane 3-(aminomethyl), 9-(tert-butyl carboxylate) C15H28N2O3 284.4 Oxygen position alters ring strain; stereochemistry undefined
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (374795-42-3) 1-oxa-9-azaspiro[5.5]undecane 3-hydroxy, 9-(tert-butyl carboxylate) C14H25NO4 271.4 Hydroxyl group increases hydrophilicity; requires cold storage (-20°C)
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (930785-40-3) 1-oxa-4,9-diazaspiro[5.5]undecane 9-(tert-butyl carboxylate) C13H23N2O3 255.3 Additional nitrogen enhances basicity; similarity score 0.86 to target

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to the ketone (873924-08-4) and tert-butyl 3-hydroxy analog (374795-42-3), which has moderate solubility (1 mM in ~3.7 mL DMSO) .
  • Stability : The tert-butyl carbamate group in the target compound enhances stability under basic conditions, whereas the hydroxy analog (374795-42-3) requires refrigeration to prevent degradation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. For example, tert-butyl-protected spiroamines are functionalized via reductive amination or nucleophilic substitution. Key steps include Boc protection/deprotection and cyclization using reagents like EDCI/HOBt. Solvent selection (e.g., DCM, MeOH) and temperature control (25–50°C) are critical for minimizing side reactions .

Q. How is the spirocyclic conformation of this compound confirmed structurally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the spirocyclic core. Challenges include addressing potential disorder in the crystal lattice, which can be mitigated by low-temperature data collection (e.g., 100 K) and high-resolution detectors. NMR (¹H/¹³C, COSY, HSQC) is used to verify stereochemistry and substituent positioning .

Q. What analytical techniques are prioritized for purity assessment?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS, Q-TOF) ensures purity. Exact mass analysis (e.g., 292.1688 Da) distinguishes the compound from halogenated analogs like tert-butyl 2-(iodomethyl) derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Yield improvements often require screening catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig couplings) and optimizing reaction time. For example, extending reaction times to 48 hours in iPrOH at 80°C enhances ring closure efficiency. Microwave-assisted synthesis may reduce side-product formation .

Q. What strategies resolve contradictions in reported alpha-1 adrenoceptor binding data for related spirocyclic compounds?

  • Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., SHR rat models vs. in vitro receptor binding). Standardizing assay protocols (e.g., radioligand competition with [³H]-prazosin) and controlling stereochemical purity (via chiral HPLC) reduce variability. Molecular docking studies can rationalize structure-activity relationships .

Q. How do researchers differentiate the compound’s pharmacokinetic profile from its metabolites during in vivo studies?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) tracks the parent compound (e.g., m/z 292→ fragments) and metabolites. Isotopic labeling (e.g., ¹³C-aminomethyl) aids in distinguishing degradation products. Bile-duct cannulated rodent models assess hepatic clearance pathways .

Q. What computational approaches predict the compound’s solubility and membrane permeability?

  • Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM force fields) model logP and solubility in lipid bilayers. QSPR models trained on spirocyclic analogs (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives) correlate topological polar surface area (TPSA) with Caco-2 permeability .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic data on the compound’s bond angles?

  • Methodological Answer : Cross-validate using neutron diffraction (for H-atom positions) and DFT-optimized geometries (B3LYP/6-31G* basis set). SHELXL’s TWIN/BASF commands address twinning artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. Why do NMR spectra of the compound vary significantly between DMSO-d₆ and CDCl₃?

  • Methodological Answer : Solvent-induced shifts arise from hydrogen bonding in DMSO-d₆, which deshields the aminomethyl protons. Comparative analysis in CDCl₃ (aprotic solvent) clarifies peak assignments. Variable-temperature NMR (-40°C to 25°C) can resolve conformational exchange broadening .

Methodological Tables

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
tert-butyl 7-azaspiro[3.5]nonane-7-carboxylateCore spirocyclic scaffold
Benzyl-protected aminomethyl precursorFunctionalization site

Table 2: Analytical Parameters for HRMS

ParameterValueSignificance
Exact Mass292.1688 DaDistinguishes isotopes
Ionization ModeESI+Enhances sensitivity
Resolution>30,000 (FWHM)Separates isobars

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